molecular formula C22H13Br B3302698 1-(3-Bromophenyl)pyrene CAS No. 918654-99-6

1-(3-Bromophenyl)pyrene

Cat. No.: B3302698
CAS No.: 918654-99-6
M. Wt: 357.2 g/mol
InChI Key: GKBHZAGJJWZFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a pyrene core substituted with a bromophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)pyrene typically involves the bromination of pyrene followed by a coupling reaction. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyrene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)pyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The pyrene core can be oxidized to form quinones and other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyrene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include pyrenequinones and other oxygenated pyrene derivatives.

    Reduction Reactions: Products include hydrogenated pyrene derivatives.

Scientific Research Applications

1-(3-Bromophenyl)pyrene has several scientific research applications, including:

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

    Organic Electronics: The compound is utilized in the development of organic field-effect transistors (OFETs) and photovoltaic cells.

    Environmental Chemistry: It serves as a model compound for studying the environmental fate and behavior of polycyclic aromatic hydrocarbons.

    Biological Studies: The compound is used in studies related to its potential mutagenic and carcinogenic properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pyrene involves its interaction with various molecular targets and pathways. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In biological systems, it can intercalate into DNA, leading to potential mutagenic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopyrene: Similar in structure but lacks the phenyl group.

    3-Bromopyrene: Bromine atom is positioned differently on the pyrene core.

    1-(4-Bromophenyl)pyrene: Bromine atom is positioned on the para position of the phenyl group.

Uniqueness

1-(3-Bromophenyl)pyrene is unique due to the specific positioning of the bromine atom on the phenyl group, which can influence its electronic properties and reactivity. This positioning can lead to different interaction patterns and applications compared to its isomers and other bromopyrene derivatives.

Properties

IUPAC Name

1-(3-bromophenyl)pyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Br/c23-18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHZAGJJWZFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728075
Record name 1-(3-Bromophenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918654-99-6
Record name 1-(3-Bromophenyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.92 g (20 mmol) of pyrene-1-boronic acid, 5.94 g (21 mmol) of 3-bromoiodobenzene, and 0.46 g (0.4 mmol, 2 mol %) of tetrakis(triphenylphosphine)palladium(0) were loaded into a 300-ml three-necked flask, and air in the container was replaced with argon. Further, 10 ml of toluene and 30 ml (3 eq) of a 2M aqueous solution of sodium carbonate were added to the mixture, and the whole was refluxed under heat in an oil bath at 100° C. for 8 hours. After one night, the resultant was extracted with toluene/ion-exchanged water and purified by column chromatography, whereby 5.61 g of 3-pyrenylbromobenzene were obtained (79% yield).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10 g (42.4 mmol) of 1,3-dibromobenzene, 10.43 g (42.4 mmol) of Pyren-1-ylboronic acid, 0.5 g (0.424 mmol) of Tetrakis(triphenylphosphine)palladium, 32 ml of 2M Na2CO3, 80 ml of EtOH and 160 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 24 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 7.4 g (49%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)pyrene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)pyrene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)pyrene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)pyrene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromophenyl)pyrene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)pyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.